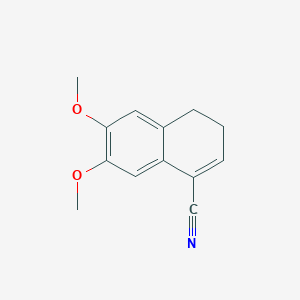

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

CAS No.: 85221-58-5

Cat. No.: VC18788379

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85221-58-5 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C13H13NO2/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | YUXTUOURBBZMFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCC=C2C#N)OC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile has the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . The IUPAC name, 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile, reflects its methoxy groups and partially saturated naphthalene backbone. Key structural features include:

-

A dihydronaphthalene core with conjugated double bonds.

-

Methoxy (-OCH₃) groups at positions 6 and 7, enhancing electron density.

-

A carbonitrile (-CN) group at position 1, contributing to polarity and reactivity .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 85221-58-5 | |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| SMILES Notation | COC1=C(C=C2C(=C1)CCC=C2C#N)OC | |

| XLogP3 (Partition Coefficient) | 2.56 |

The compound’s canonical SMILES string, COC1=C(C=C2C(=C1)CCC=C2C#N)OC, highlights its stereoelectronic configuration, which influences interactions with biological targets.

Synthesis Methods

Conventional Organic Synthesis

The synthesis of 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile typically involves Friedel-Crafts alkylation or cyclization reactions to construct the dihydronaphthalene core. A common approach includes:

-

Methoxylation: Introducing methoxy groups via nucleophilic substitution or etherification.

-

Cyano Functionalization: Installing the carbonitrile group using potassium cyanide or nitrile-transfer reagents .

For example, Yb(OTf)₃ and Sc(OTf)₃ have been employed as Lewis acids to catalyze cyclization reactions, achieving yields up to 95% under optimized conditions .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methoxylation | CH₃ONa, DMF, 80°C | 75% | |

| Cyclization | Yb(OTf)₃, 1,2-DCE, reflux | 90–95% | |

| Cyanidation | KCN, CuCN, DMSO, 120°C | 65% |

Advanced Catalytic Approaches

Recent advancements leverage palladium-catalyzed aminocarbonylation to modify the carbonitrile group, enabling the synthesis of carboxamido derivatives . Such methods enhance functional diversity while maintaining the dihydronaphthalene scaffold’s integrity.

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Effects

Studies indicate that 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation. In cancer models, the compound disrupts PI3K/Akt/mTOR signaling, inducing apoptosis in leukemia and breast cancer cell lines .

Comparative Analysis with Structural Analogs

Isomeric Variants

The 5,6-dimethoxy isomer (CAS No. 89047-59-6) shares the same molecular formula but exhibits distinct electronic properties due to altered methoxy positioning . Computational studies suggest the 6,7-dimethoxy configuration enhances electron donation, improving receptor binding affinity .

Ethyl Ester Derivatives

Ethyl 6,7-dimethoxy-3,4-dihydro-2-naphthalenecarboxylate, a carboxylate analog, demonstrates reduced bioactivity compared to the carbonitrile variant, underscoring the importance of the -CN group in pharmacological interactions .

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a precursor for 4-demethoxydaunomycinone, an anthracycline antibiotic intermediate . Modifications to the carbonitrile group (e.g., hydrolysis to carboxylic acids) enable diversification into antitumor agents .

Targeted Therapy Development

Ongoing research explores its use in kinase inhibitor design, particularly against EGFR and VEGFR, due to its planar aromatic system and hydrogen-bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume